2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid
Description
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-16(20)12-8-4-5-9-13(12)22-10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDEKACMLWWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares key structural analogues of 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid, highlighting differences in substituents, molecular weight, and purity:
Key Observations :
- Chain Length and Bioavailability: The substitution of benzoic acid (target) with shorter (acetic acid) or longer (butanoic acid) chains influences solubility and metabolic stability. Acetic acid derivatives (e.g., from ) may exhibit higher solubility in aqueous media compared to bulkier benzoic acid derivatives.
- Purity Challenges: The butanoic acid analogue (47% purity ) underscores synthetic difficulties in achieving high yields for complex oxadiazole-thioether hybrids, likely due to side reactions during cyclization or functionalization steps.
Cost and Commercial Availability
- The acetic acid analogue (2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid) is commercially available at $67/250 mg , suggesting that the target benzoic acid derivative would be more expensive due to its larger molecular structure and synthetic complexity.
Biological Activity
2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The oxadiazole moiety is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the reaction between benzoic acid derivatives and 5-phenyl-1,3,4-oxadiazole. The following general reaction scheme outlines the synthetic route:
- Formation of Oxadiazole : The initial step involves synthesizing the oxadiazole ring through cyclization reactions involving phenylhydrazine and carboxylic acids.
- Thioether Formation : The oxadiazole compound is then reacted with thiol compounds to introduce the thioether linkage.
- Final Product Isolation : The final product is purified using recrystallization techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance, derivatives of 5-phenyl-1,3,4-oxadiazol have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.2 |
| This compound | A549 (lung cancer) | 12.8 |
| 5-Fluorouracil (control) | MCF-7 | 10.0 |
These results indicate that the compound exhibits comparable or superior activity to standard chemotherapeutics like 5-Fluorouracil .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated notable antibacterial activity against Gram-positive bacteria while showing moderate activity against Gram-negative strains .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in DNA replication and repair mechanisms.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting cell death.
Case Studies
A recent case study investigated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
Another study focused on its antibacterial properties where it was tested against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls .
Q & A
Q. What synthetic methodologies are established for 2-(((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thio)benzoic acid?
The synthesis typically involves:
- Key intermediates : 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, prepared via classical methods .
- Reaction steps :
- Alkylation : Reacting the thiol intermediate with sodium monochloroacetate in aqueous medium.
- Acidification : Treating the product with ethanoic acid to precipitate the target acid .
- Purification : Confirming reaction completion via TLC, followed by recrystallization from methanol .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Alkylation | Sodium monochloroacetate, H₂O | Introduce acetic acid moiety | |
| Acidification | Ethanoic acid | Precipitate target compound | |
| Purification | Methanol recrystallization | Ensure purity (>95%) |
Q. Which spectroscopic techniques confirm the compound’s structure?
- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns and connectivity (e.g., methylene protons at δ 4.2–4.5 ppm for SCH₂ groups) .
- HPLC : Validates purity and individuality .
- X-ray crystallography (for derivatives): Resolves 3D conformation, as seen in oxadiazole-containing analogs .
Q. What intermediates are critical in synthesizing this compound?
- Core intermediates :
- 5-Phenyl-1,3,4-oxadiazole-2-thiol derivatives, synthesized via cyclization of thiosemicarbazides .
- Benzothiazole-triazole hybrids, used to introduce thioether linkages .
- Key functionalization : Methylthio (-SCH₂) groups are introduced via nucleophilic substitution or alkylation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Parameter adjustments :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency .
- Temperature control : Reactions at 60–80°C reduce side products .
- Yield monitoring : Use HPLC or GC-MS to track reaction progress and adjust stoichiometry .
Q. Table 2: Optimization Strategies
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF/H₂O (1:1) | +20% yield | |
| Catalyst | TBAB (5 mol%) | +15% efficiency | |
| Temperature | 70°C | Reduced dimerization |
Q. How are spectral data contradictions resolved during structural elucidation?
- Multi-technique validation : Cross-check IR, NMR, and mass spectrometry data to confirm functional groups .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for oxadiazole derivatives .
- Computational modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
Q. What molecular docking approaches predict bioactivity of derivatives?
- Software tools : AutoDock Vina or Schrödinger Suite for ligand-protein interaction studies .
- Target selection : Focus on enzymes like cyclooxygenase-2 (COX-2) or bacterial gyrase, where oxadiazole derivatives show affinity .
- Docking parameters :
- Grid box size: 20 ų around the active site.
- Scoring functions: AMBER forcefield for binding energy calculations .
- Validation : Compare docking poses with crystallographic data (e.g., 9c derivative in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
